4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
“4-Chloro-3-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 874219-45-1. It has a molecular weight of 214.41 . This compound is a solid at room temperature and is typically stored in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-(methoxycarbonyl)phenylboronic acid” is 1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, such as “4-Chloro-3-(methoxycarbonyl)phenylboronic acid”, can be achieved using a radical approach . This can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
“4-Chloro-3-(methoxycarbonyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 214.41 .Scientific Research Applications
Organic Synthesis Applications
One of the primary applications of this compound is in organic synthesis, where it serves as a precursor or intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its utility in constructing pharmacologically relevant scaffolds (Magano et al., 2014). Additionally, derivatives of this compound have been synthesized for applications in medicinal chemistry, emphasizing its role in the development of new therapeutic agents (Amini et al., 2001).
Materials Science and Catalysis
In materials science, derivatives of 4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid have been explored for their potential in creating new materials. For instance, a chiral derivative was prepared and immobilized onto multiwalled carbon nanotubes, demonstrating an innovative approach to the characterization of hybrid nanomaterials (Monteiro et al., 2015). This application underscores the compound's versatility in the development of materials with potential uses in catalysis and as sensors.
Environmental and Analytical Chemistry
Research has also focused on the environmental and analytical applications of this compound and its derivatives. For example, studies on the methoxycarbonylation of polychlorinated biphenyls (PCBs) using a cobalt carbonyl catalyst highlighted its potential in environmental remediation processes (Boyarskiy et al., 2010). Furthermore, its derivatives have been examined for their structural properties and interactions, contributing to our understanding of molecular interactions and design principles for chemical synthesis (Caignan et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acids, are often used in suzuki-miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Similar compounds, such as phenylboronic acids, are generally stable, readily prepared, and environmentally benign .
Result of Action
In the context of suzuki-miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of “4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid” might be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFNLFHPDFVJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683403 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-46-2 |
Source
|
Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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